![molecular formula C28H58O3Si B13804901 Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 56784-04-4](/img/structure/B13804901.png)
Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of tetracosanoic acid, a long-chain fatty acid, and is often used in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of tetracosanoic acid with methanol in the presence of a catalyst. The hydroxyl group at the second position is then protected with a trimethylsilyl group to form the final product . Industrial production methods may involve large-scale esterification and silylation processes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and skin conditions.
Mécanisme D'action
The mechanism of action of tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it is incorporated into lipid membranes and can influence membrane fluidity and signaling pathways. The trimethylsilyl group provides stability and protection to the hydroxyl group, allowing for controlled reactions and modifications .
Comparaison Avec Des Composés Similaires
Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester can be compared with other similar compounds such as:
Methyl lignocerate: Another ester of tetracosanoic acid, but without the trimethylsilyl group.
α-Hydroxylignoceric acid, TMS ether, methyl ester: Similar structure but with different functional groups.
The uniqueness of this compound lies in its trimethylsilyl protection, which provides enhanced stability and reactivity in various chemical processes.
Propriétés
Numéro CAS |
56784-04-4 |
|---|---|
Formule moléculaire |
C28H58O3Si |
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
methyl 2-trimethylsilyloxytetracosanoate |
InChI |
InChI=1S/C28H58O3Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28(29)30-2)31-32(3,4)5/h27H,6-26H2,1-5H3 |
Clé InChI |
IBDXNSNFZWQOOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)

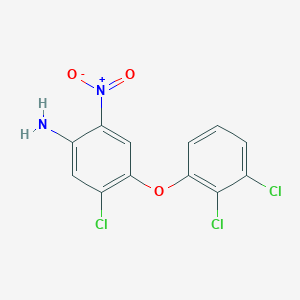
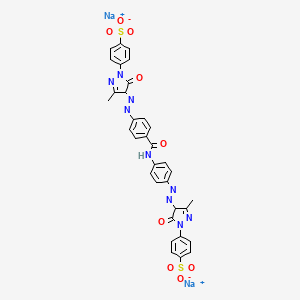
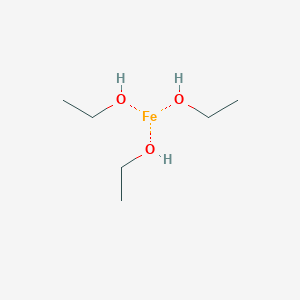
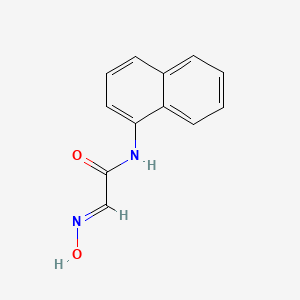
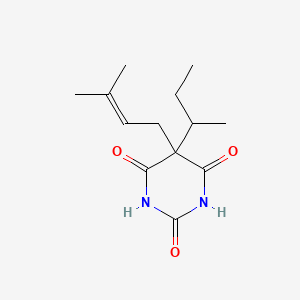
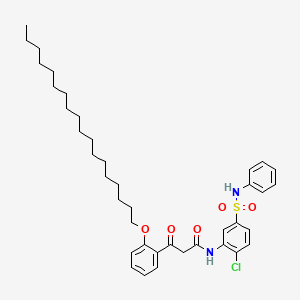
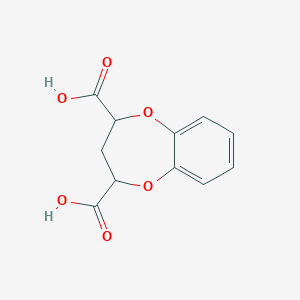
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
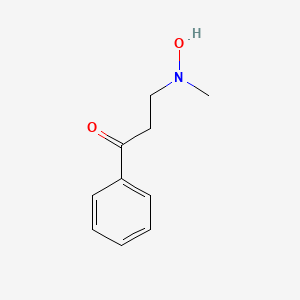
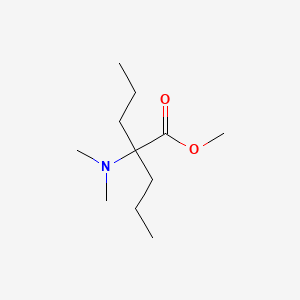
![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
